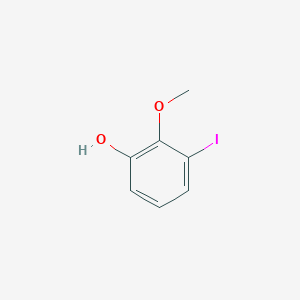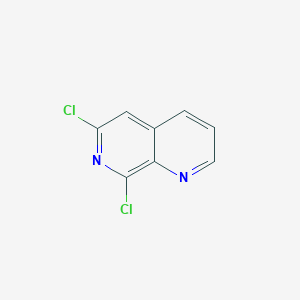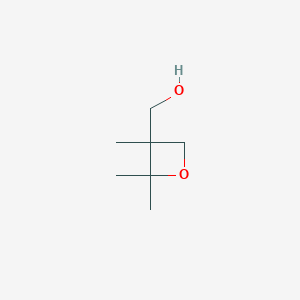
(2,2,3-Trimethyloxetan-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,3-Trimethyloxetan-3-yl)methanol is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.18486 g/mol . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, substituted with three methyl groups and a hydroxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3-Trimethyloxetan-3-yl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1-butanol with an appropriate oxidizing agent to form the oxetane ring . The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
(2,2,3-Trimethyloxetan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce a variety of substituted oxetane derivatives .
Aplicaciones Científicas De Investigación
(2,2,3-Trimethyloxetan-3-yl)methanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,2,3-Trimethyloxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biochemical effects, depending on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
- (2,2-Dimethyloxetan-3-yl)methanol
- (2,3-Dimethyloxetan-3-yl)methanol
- (2-Methyloxetan-3-yl)methanol
Uniqueness
(2,2,3-Trimethyloxetan-3-yl)methanol is unique due to the presence of three methyl groups on the oxetane ring, which can influence its reactivity and physical properties. This makes it distinct from other similar compounds that may have fewer or different substituents on the oxetane ring .
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
(2,2,3-trimethyloxetan-3-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-6(2)7(3,4-8)5-9-6/h8H,4-5H2,1-3H3 |
Clave InChI |
UPAQXUXPBCCNPX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CO1)(C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



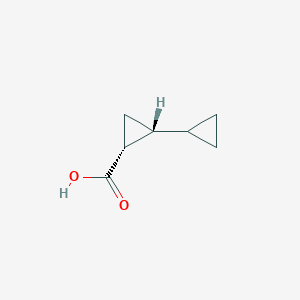
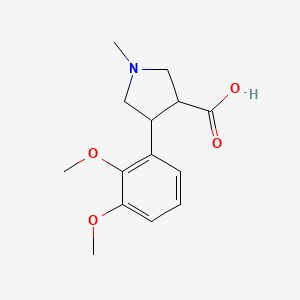

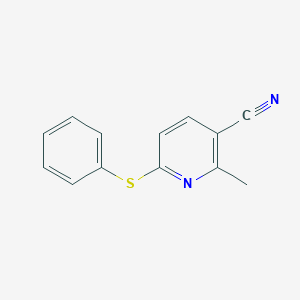
![ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13024239.png)


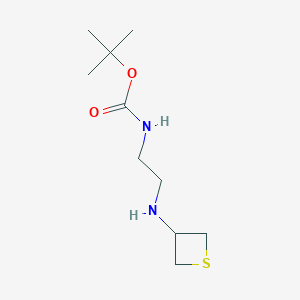
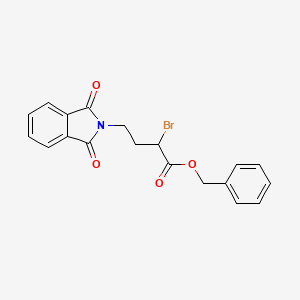
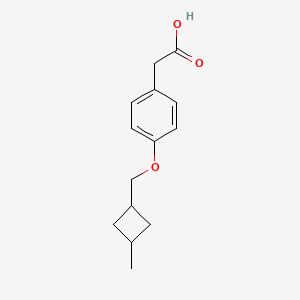
![methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate](/img/structure/B13024271.png)
